
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of trifluoromethyl and nitrovinyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene typically involves the reaction of 1,2,4-trifluorobenzene with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 1,2,4-trifluorobenzene in an appropriate solvent such as methanol.
- Add nitromethane to the solution.
- Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature at 0-5°C.
- Stir the reaction mixture for an additional 30 minutes.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrovinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-nitrovinylbenzene
- 1,2,4-trifluorobenzene
- 1-nitro-3-(2-nitrovinyl)benzene
Uniqueness
(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene is unique due to the combination of trifluoromethyl and nitrovinyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H4F3NO2 |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
1,2,4-trifluoro-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H4F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h1-4H/b2-1+ |
Clé InChI |
BAGFUYYUDBXDQE-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1F)F)F)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



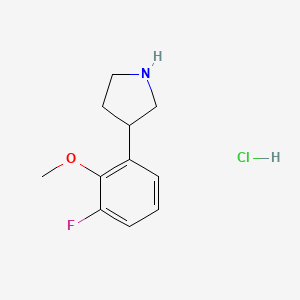

![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)

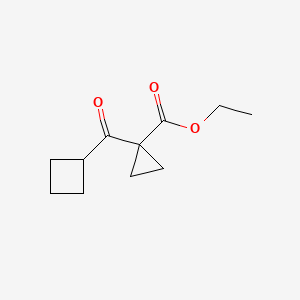

![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
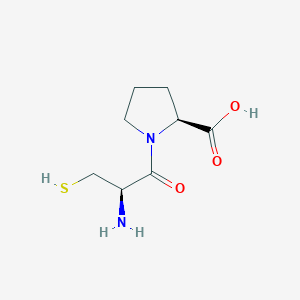
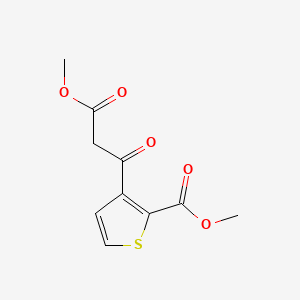
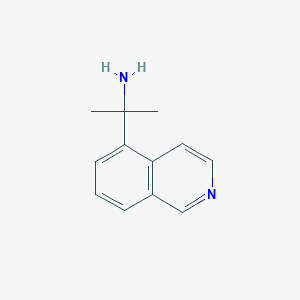
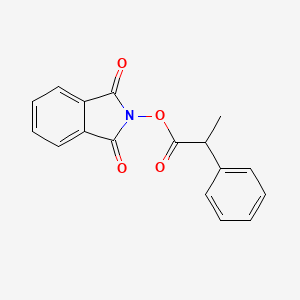
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)

